Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester
Overview
Description
Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a benzoic acid moiety linked to a benzisoselenazolyl group through an ethyl ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester typically involves multi-step organic reactions. One common approach might include the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl benzoate. This intermediate can then undergo further reactions to introduce the benzisoselenazolyl group, possibly through a series of substitution and oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the selenium atom.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzisoselenazolyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxide derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The benzisoselenazolyl group may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate or benzyl benzoate.
Benzisoselenazolyl compounds: Other compounds containing the benzisoselenazolyl moiety.
Uniqueness
Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester is unique due to the combination of the benzoic acid and benzisoselenazolyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-(3-oxo-1,2-benzoselenazol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3Se/c1-2-20-16(19)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)21-17/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHSBIKDHMXFAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3Se | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231314 | |
Record name | Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81743-93-3 | |
Record name | Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081743933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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